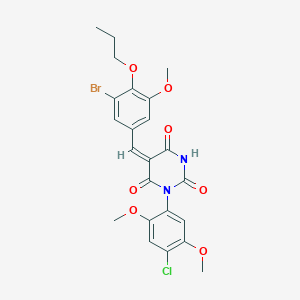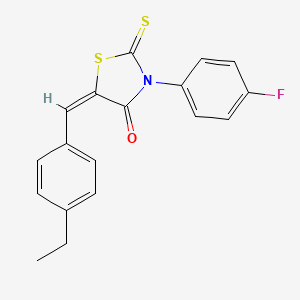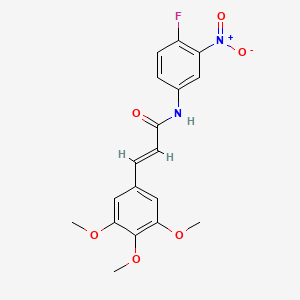
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline, also known as DMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMQ belongs to the family of isoquinoline alkaloids and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism of Action
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell growth and survival. In addition, this compound has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth and survival. In addition, this compound has been found to inhibit the growth of various bacteria and fungi, which makes it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound has also been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which means that it can be toxic to cells and tissues. This compound also has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline. One potential direction is the development of this compound as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma. Another potential direction is the development of this compound as a potential anti-cancer agent. This compound could also be further studied for its anti-microbial properties and potential applications in the treatment of infectious diseases. In addition, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of sodium borohydride. The resulting intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5,6,7-trimethoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. In addition, this compound has been found to possess anti-microbial properties, which makes it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7-trimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-11-19(24-10-9-15-7-5-6-8-16(15)13-24)23-17-12-18(25-2)21(26-3)22(27-4)20(14)17/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHFHWXCFYFSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)


![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4900145.png)